![molecular formula C12H10N2O2 B13063023 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of quinoline derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to act on γ-aminobutyric acid receptors (GABAR), which are involved in inhibitory neurotransmission. By modulating these receptors, the compound can exert various pharmacological effects, including anxiolytic and anticonvulsant activities .
類似化合物との比較
4,5-Dihydropyrazolo[1,5-a]pyrazine-7-carboxylates: These compounds share a similar pyrazole-quinoline structure and exhibit comparable chemical properties.
Quinolinyl-pyrazoles: These compounds also contain fused pyrazole and quinoline rings and are studied for their pharmacological activities.
Uniqueness: 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and potential biological activities .
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-7-9-6-5-8-3-1-2-4-11(8)14(9)13-10/h1-4,7H,5-6H2,(H,15,16) |
InChIキー |
VULMWULQLXJKCR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=NN2C3=CC=CC=C31)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)

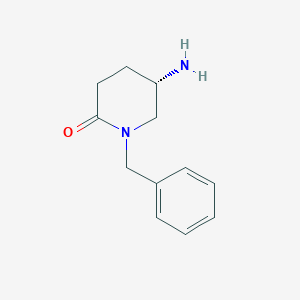
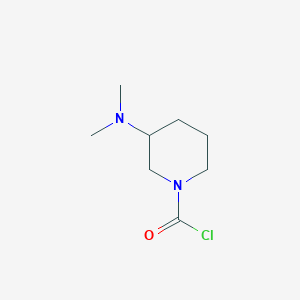
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)

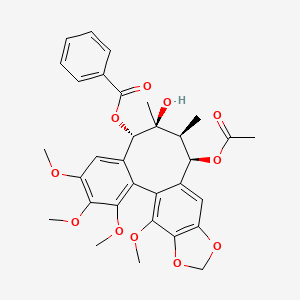


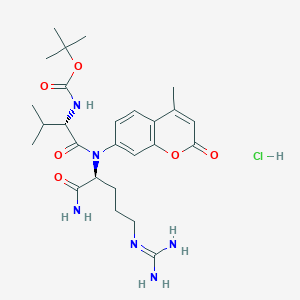
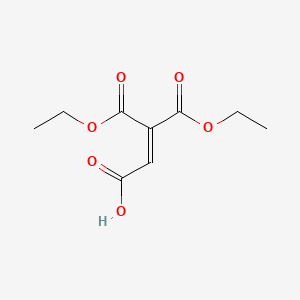

![5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063030.png)
